molecular formula C22H28N4 B11320722 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11320722
M. Wt: 348.5 g/mol
InChI Key: CHYCQOQQUMQGAW-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method is the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild conditions, atom economy, practical simplicity, shorter reaction times, and avoidance of multi-step procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development.

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3

InChI Key

CHYCQOQQUMQGAW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)C

Origin of Product

United States

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